molecular formula C19H18FN3O2S2 B2573233 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896355-78-5

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B2573233
CAS No.: 896355-78-5
M. Wt: 403.49
InChI Key: FWGSQRSILZJUOR-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a 4-fluorophenylsulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S2/c1-12(24)23-8-6-15-16(10-21)19(27-17(15)11-23)22-18(25)7-9-26-14-4-2-13(20)3-5-14/h2-5H,6-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGSQRSILZJUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the preparation of the thieno[2,3-c]pyridine core. This can be achieved by cyclization of appropriate thiophene and

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyridine core with multiple functional groups including an acetyl group, a cyano group, and a sulfanyl moiety. Its molecular formula is C16H16N2O1SC_{16}H_{16}N_{2}O_{1}S, which contributes to its diverse biological activity.

Property Details
Molecular FormulaC16H16N2O1SC_{16}H_{16}N_{2}O_{1}S
Molecular Weight288.37 g/mol
Core StructureThienopyridine
Functional GroupsAcetyl, Cyano, Sulfanyl

Mechanisms of Biological Activity

Preliminary studies have indicated that this compound exhibits notable antibacterial and anticancer properties. The mechanisms through which these effects are mediated include:

  • Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.
  • Anticancer Activity : Similar compounds have shown the ability to target specific molecular pathways in cancer cells, potentially leading to apoptosis or cell cycle arrest.

Antibacterial Studies

A study evaluating the antibacterial efficacy of various thienopyridine derivatives found that compounds with similar structures to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.0

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of the thienopyridine core via cyclization.
  • Introduction of the acetyl and cyano groups through acetylation and cyanation.
  • Sulfanylation to incorporate the fluorophenyl sulfanyl group.

These synthetic routes are crucial for enhancing the biological activity of the compound by optimizing its pharmacokinetic properties .

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